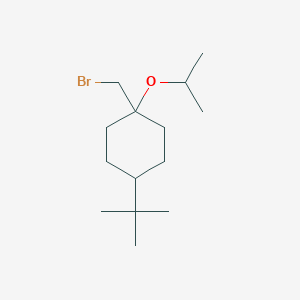
1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane is an organic compound characterized by its unique structure, which includes a bromomethyl group, a tert-butyl group, and an isopropoxy group attached to a cyclohexane ring
Preparation Methods
The synthesis of 1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. One common synthetic route includes:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Introduction of Functional Groups: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and an aluminum chloride catalyst. The isopropoxy group can be added through Williamson ether synthesis, involving the reaction of an alcohol with an alkyl halide.
Bromomethylation: The bromomethyl group can be introduced through bromination of a methyl group attached to the cyclohexane ring using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The compound can undergo oxidation reactions, where the bromomethyl group is converted to a carboxylic acid or aldehyde. Reduction reactions can convert the bromomethyl group to a methyl group.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydroxide for nucleophilic substitution, and various oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block in the design of new drugs, especially those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In oxidation reactions, the bromomethyl group is converted to a more oxidized state, such as an aldehyde or carboxylic acid. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane can be compared to similar compounds such as:
1-(Bromomethyl)-4-(tert-butyl)cyclohexane: Lacks the isopropoxy group, resulting in different reactivity and applications.
1-(Bromomethyl)-4-(tert-butyl)-1-methoxycyclohexane:
1-(Bromomethyl)-4-(tert-butyl)-1-ethoxycyclohexane: Features an ethoxy group, which affects its reactivity and applications compared to the isopropoxy derivative.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C14H27BrO |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
1-(bromomethyl)-4-tert-butyl-1-propan-2-yloxycyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-11(2)16-14(10-15)8-6-12(7-9-14)13(3,4)5/h11-12H,6-10H2,1-5H3 |
InChI Key |
RJSAOLPOTRHSMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CCC(CC1)C(C)(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


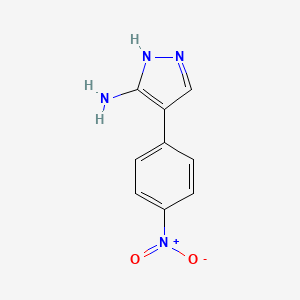

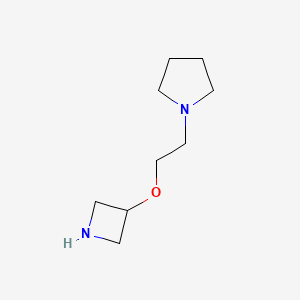
![(1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B15326623.png)
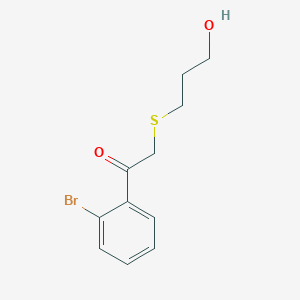
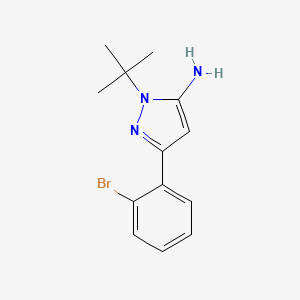
![3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide](/img/structure/B15326649.png)
![Thieno[2,3-C]pyridin-3-OL](/img/structure/B15326662.png)
![[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B15326668.png)
![2-Amino-2-(5-methoxy-1h-benzo[d]imidazol-2-yl)ethan-1-ol](/img/structure/B15326674.png)

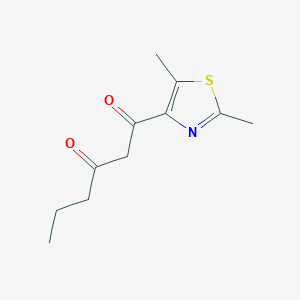

![4-(Tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B15326700.png)
